molecular formula C13H17ClN2O4 B3031370 Ethyl 5-((tert-butoxycarbonyl)amino)-3-chloropicolinate CAS No. 275383-97-6

Ethyl 5-((tert-butoxycarbonyl)amino)-3-chloropicolinate

Cat. No.: B3031370
CAS No.: 275383-97-6
M. Wt: 300.74 g/mol
InChI Key: MVNKJGSIEODENI-UHFFFAOYSA-N
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Description

Ethyl 5-((tert-butoxycarbonyl)amino)-3-chloropicolinate is a chemical compound that belongs to the class of picolinates. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl-protected amino group, and a chlorine atom attached to the picolinic acid core. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((tert-butoxycarbonyl)amino)-3-chloropicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (acetonitrile, dichloromethane), catalysts (palladium, copper).

    Deprotection: Trifluoroacetic acid, hydrochloric acid, methanol.

    Hydrolysis: Sodium hydroxide, water, ethanol.

Major Products Formed

    Substitution: Various substituted picolinates depending on the nucleophile used.

    Deprotection: 5-amino-3-chloropicolinic acid.

    Hydrolysis: 5-((tert-butoxycarbonyl)amino)-3-chloropicolinic acid.

Mechanism of Action

The mechanism of action of Ethyl 5-((tert-butoxycarbonyl)amino)-3-chloropicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The tert-butoxycarbonyl group provides stability and protection during synthesis, while the chlorine atom and picolinic acid core contribute to its reactivity and binding affinity .

Comparison with Similar Compounds

Ethyl 5-((tert-butoxycarbonyl)amino)-3-chloropicolinate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a picolinic acid core, chlorine atom, and tert-butoxycarbonyl-protected amino group, which provides distinct reactivity and applications in various fields.

Properties

IUPAC Name

ethyl 3-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4/c1-5-19-11(17)10-9(14)6-8(7-15-10)16-12(18)20-13(2,3)4/h6-7H,5H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNKJGSIEODENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)NC(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626076
Record name Ethyl 5-[(tert-butoxycarbonyl)amino]-3-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

275383-97-6
Record name Ethyl 5-[(tert-butoxycarbonyl)amino]-3-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-(N-(tert-butoxycarbonyl)amino)-5,6-dichloropyridine (2.7 g) in anhydrous ethanol (50 ml) were added anhydrous triethylamine (7.38 g), palladium acetate (1.75 g) and 1,3-bis(diphenylphosphino)propane (3.21 g). The inside of the reaction vessel was substituted for 1 atm. carbon monoxide and the mixture was stirred at 60° C. After 10 hr, ethyl acetate (250 ml) was added to the reaction mixture, and an insoluble matter was filtered off. The filtrate was concentrated and the residue was applied to flash silica gel column chromatography (silica gel, 500 ml) and eluted with hexane:ethyl acetate=10:1-5:1-3:1-2:1 to give ethyl 5-(N-(tert-butoxycarbonyl)amino)-3-chloropyridine-2-carboxylate as a colorless solid (5.85 g).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
7.38 g
Type
reactant
Reaction Step One
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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